2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide
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Overview
Description
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide is a chemical compound that features a benzamide core substituted with dichloro groups and a pyrrolidinyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinyl Phenyl Intermediate: This step involves the reaction of 2-chloropyridine with pyrrolidine under basic conditions to form the pyrrolidinyl phenyl intermediate.
Coupling with Benzamide: The intermediate is then coupled with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Substitution: The dichloro groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Pyrrolidin-2-one derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It serves as a tool for studying the interactions of pyrrolidine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various proteins, potentially inhibiting their function . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Uniqueness
2,5-Dichloro-N-(2-(pyrrolidin-1-yl)phenyl)benzamide is unique due to the combination of its dichloro-substituted benzamide core and the pyrrolidinyl phenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16Cl2N2O |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H16Cl2N2O/c18-12-7-8-14(19)13(11-12)17(22)20-15-5-1-2-6-16(15)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10H2,(H,20,22) |
InChI Key |
NCKYQEWGHOIVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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